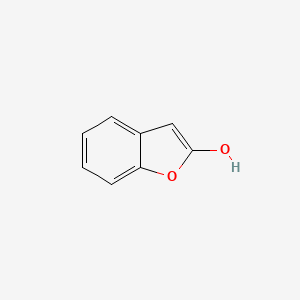
2-Benzofuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranol, also known as coumarone, is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This compound is known for its unique structural features and wide array of biological activities, making it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuranol can be achieved through various methods. One common method involves the cyclization of o-hydroxyphenylacetic acid under acidic conditions. Another method includes the cyclization of o-hydroxyphenylacetaldehyde using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cyclization of phenylacetic acid derivatives. This process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: Reduction of this compound can yield benzofuran.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted benzofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
2-Benzofuranol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Some derivatives are used in the treatment of skin diseases such as psoriasis and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuranol involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. Others exhibit antibacterial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the five-membered ring.
Coumarin: Similar structure but with a lactone ring instead of a furan ring.
Uniqueness
2-Benzofuranol is unique due to its wide range of biological activities and its versatility as a building block in organic synthesis. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
56685-04-2 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
1-benzofuran-2-ol |
InChI |
InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H |
InChI Key |
YHAROSAFXOQKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















